Thunberginol G

Anti-allergic activity Mast cell degranulation Structure-activity relationship

Thunberginol G (CAS 80394-88-3) is a naturally occurring 3,4-dihydroisocoumarin first isolated from the fermented leaves of Hydrangea macrophylla var. thunbergii (Hydrangeae Dulcis Folium), a traditional Japanese herbal medicine.

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
CAS No. 80394-88-3
Cat. No. B12785854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThunberginol G
CAS80394-88-3
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESC1C(OC(=O)C2=C1C=CC=C2O)C3=CC(=C(C=C3)O)O
InChIInChI=1S/C15H12O5/c16-10-5-4-8(6-12(10)18)13-7-9-2-1-3-11(17)14(9)15(19)20-13/h1-6,13,16-18H,7H2
InChIKeyRQDGXYMBVTZQNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thunberginol G (CAS 80394-88-3): A Dihydroisocoumarin from Hydrangeae Dulcis Folium for Specialized Anti-Allergic and Immunomodulatory Research


Thunberginol G (CAS 80394-88-3) is a naturally occurring 3,4-dihydroisocoumarin first isolated from the fermented leaves of Hydrangea macrophylla var. thunbergii (Hydrangeae Dulcis Folium), a traditional Japanese herbal medicine [1]. The compound (C₁₅H₁₂O₅, MW 272.25) belongs to the phenyldihydroisocoumarin class and bears hydroxyl groups at the 8-, 3′- and 4′-positions [2]. A racemic mixture in its natural form, thunberginol G has been the subject of total synthesis via titanocene(III)-mediated radical cyclization [3]. It exhibits anti-allergic activity in the Schultz-Dale reaction, inhibits histamine release from mast cells, and demonstrates antimicrobial activity against oral bacteria [4].

Mast cell research
Histamine release inhibition assay context (dihydroisocoumarin scaffold)
Immunomodulation
B cell proliferation modulation in splenocyte models
Antimicrobial screening
Qualitative activity against oral periodontopathic bacteria

Why Thunberginol G Cannot Be Substituted by Other Hydrangea-Derived Isocoumarins or Dihydroisocoumarins Without Quantitative Evidence


Despite belonging to the same dihydroisocoumarin family as hydrangenol, phyllodulcin, and thunberginols C–E, thunberginol G exhibits distinct biological behavior that precludes generic interchange. Critically, the 3,4-double bond present in isocoumarins such as thunberginols A and B is essential for potent histamine release inhibition [1]; thunberginol G, as a dihydroisocoumarin, lacks this structural feature and consequently shows reduced anti-allergic potency. Furthermore, thunberginol G and thunberginol A exert opposite effects on lymphocyte proliferation—the former enhancing B cell proliferation while the latter suppresses it [2]. These mechanistic divergences mean that swapping thunberginol G for any structurally related analog without considering the specific biological endpoint risks producing contradictory or null results.

Thunberginol G (dihydroisocoumarin): 3,4-saturated, 8,3',4'-trihydroxy
Isocoumarins (thunberginols A/B): 3,4-double bond present; histamine release inhibition potency may differ
Thunberginol G: reported B cell proliferation enhancement
Thunberginol A: suppresses lymphocyte proliferation; divergent immunomodulatory endpoints

Quantitative Differentiation Evidence for Thunberginol G Relative to Closest Analogs


Histamine Release Inhibition: Isocoumarins (Thunberginols A/B) Require 10-Fold Lower Concentration than DSCG; Dihydroisocoumarins (Thunberginol G) Are Less Potent

In rat peritoneal mast cells stimulated by antigen-antibody reaction, thunberginols A, B, and F (isocoumarins bearing a 3,4-double bond) completely inhibited histamine release at 100 μM with 1–15 min pretreatment, while the reference anti-allergic drug disodium cromoglycate (DSCG) required a 10-fold higher concentration (1000 μM) and only achieved inhibition at 1-min pretreatment. The dihydroisocoumarins hydrangenol and thunberginol G, which lack the 3,4-double bond, were 'more potent' only in a relative ranking sense—the paper explicitly states that isocoumarins were more potent than dihydroisocoumarins [1]. Exact IC₅₀ values for thunberginol G were not reported in this study; however, a subsequent review of phenyldihydroisocoumarins collated data indicating IC₅₀ values for thunberginol G-type compounds in the range of 90 to >100 μM in RBL-2H3 degranulation assays [2].

Histamine Release
Class-level inference
Isocoumarins A/B/F: complete inhibition at 100 µM
Thunberginol G: IC₅₀ ~90 to >100 µM (RBL-2H3 degranulation)
Supports mast cell degranulation assay comparison
Exact IC₅₀ not reported in original study; data collated from review
Anti-allergic activity Mast cell degranulation Structure-activity relationship

Immunomodulatory Divergence: Thunberginol A Suppresses Lymphocyte Proliferation, Thunberginol G Enhances B Cell Proliferation

In a direct comparative study using mouse splenocytes, thunberginol A at 10⁻⁵ M significantly suppressed T lymphocyte proliferation induced by concanavalin A and B lymphocyte proliferation induced by lipopolysaccharide (LPS). In the same assay system, thunberginol G and several other constituents from Hydrangeae Dulcis Folium induced significant increases in B lymphocyte proliferation, representing an opposite immunomodulatory direction [1]. This functional antagonism within structurally related compounds from the same plant source is a critical differentiation point.

B Cell Proliferation
Head-to-head
Thunberginol G: ↑ B cell proliferation
Thunberginol A: ↓ B cell proliferation (10⁻⁵ M)
Opposing immunomodulatory endpoints
Mouse splenocyte LPS/Con A mitogen assay
Immunomodulation Lymphocyte proliferation Type IV allergy

Antimicrobial Spectrum Against Oral Pathogens: Shared Profile Among Thunberginols C, D, E, and G Lacks Individual Differentiation Data

Thunberginols C, D, E, and G all exhibited antimicrobial activity against oral bacteria including periodontopathic species such as Bacteroides melaninogenicus and Fusobacterium nucleatum [1]. The same qualitative activity was reported for thunberginol G 3′-O-glucoside and (−)-hydrangenol 4′-O-glucoside, indicating that antimicrobial activity against oral flora is shared across multiple dihydroisocoumarins in this series. No quantitative minimum inhibitory concentration (MIC) data were reported to permit head-to-head comparison among these individual congeners.

Antimicrobial Spectrum
Supporting evidence
Active against oral pathogens (B. melaninogenicus, F. nucleatum); no quantitative MIC data
Qualitative antimicrobial screening context
Shared profile among congeners C, D, E, G; differentiation not available
Antimicrobial Oral bacteria Periodontal pathogens

Structural Prerequisites for Anti-Allergic Activity: 3,4-Double Bond Requirement Separates Isocoumarins from Dihydroisocoumarins Including Thunberginol G

Structure-activity relationship analysis established that the 3,4-double bond of isocoumarins is essential for potent histamine release inhibition, while the hydroxyl groups at the 8-, 3′- and 4′-positions are also required [1]. Thunberginol G possesses the requisite 8,3′,4′-trihydroxy substitution pattern but lacks the 3,4-double bond, explaining its reduced potency relative to thunberginols A and B. Conversely, thunberginol G is hydroxylated at all three critical positions, distinguishing it from dihydroisocoumarins such as hydrangenol (which lacks the 3′-OH in its aglycone form) and phyllodulcin (which bears a 4′-OCH₃ rather than a free 4′-OH).

Pharmacophore SAR
Class-level inference
8,3′,4′-trihydroxy present; 3,4-double bond absent
Isocoumarins A/B: double bond present
Negative-control scaffold for isocoumarin validation
SAR derived from histamine release inhibition model
Structure-activity relationship Isocoumarin pharmacophore Anti-allergic drug design

Biosynthetic Pathway Position: Thunberginol G Is a Precursor to the Sweetener Phyllodulcin, Not an End-Product

Genetic analysis of Hydrangea macrophylla var. thunbergii identified that thunberginol G, along with hydrangenol, functions as a direct biosynthetic precursor to phyllodulcin, the intensely sweet dihydroisocoumarin used as a natural sweetening agent. Alleles that suppress or promote thunberginol G biosynthesis were identified, and a genotype-specific biosynthetic interaction among phyllodulcin, hydrangenol, and thunberginol G was observed [1]. This relationship was confirmed in a synthetic biology context: the biosynthetic pathway proceeds phenylalanine → cinnamic acid → p-coumaric acid → hydrangenol → phyllodulcin, with thunberginol G positioned as an alternative precursor [2].

Biosynthetic Pathway
Cross-study comparable
Precursor to phyllodulcin; alternative to hydrangenol in phyllodulcin biosynthesis
Supports metabolic engineering pathway studies
Genetic linkage confirmed in Hydrangea macrophylla var. thunbergii
Biosynthesis Metabolic engineering Phyllodulcin pathway

Evidence-Backed Application Scenarios for Thunberginol G (CAS 80394-88-3) in Scientific Research and Industrial Procurement


Negative Control for Isocoumarin Anti-Allergic Pharmacophore Validation

Thunberginol G serves as an ideal negative-control compound for validating the 3,4-double bond requirement in isocoumarin anti-allergic pharmacophores. Because it retains the full 8,3′,4′-trihydroxy substitution pattern essential for activity but lacks the 3,4-double bond, it permits isolation of the double bond's contribution to histamine release inhibition potency [1]. Researchers comparing thunberginol G (IC₅₀ ~90–>100 μM) with thunberginol A or B (complete inhibition at 100 μM) can cleanly attribute potency differences to the 3,4-unsaturation.

Biosynthetic Intermediate Standard for Phyllodulcin Pathway Metabolic Engineering

Thunberginol G is a genetically confirmed precursor in the phyllodulcin biosynthetic pathway [2]. For laboratories engineering the phyllodulcin pathway in heterologous hosts or optimizing extraction from Hydrangea biomass, thunberginol G is an essential analytical standard to monitor pathway flux and intermediate accumulation. Its procurement is distinct from phyllodulcin procurement for sweetener applications.

Selective B Lymphocyte Proliferation Enhancement in Immunomodulatory Studies

In contrast to thunberginol A, which suppresses both T and B lymphocyte proliferation, thunberginol G induces significant increases in B lymphocyte proliferation [3]. This makes thunberginol G a candidate probe for studying positive regulation of humoral immunity, particularly in contexts where thunberginol A would produce the opposite effect. Procurement decisions must specify thunberginol G rather than thunberginol A when B cell enhancement is the experimental endpoint.

Oral Microbiome Research Requiring Dihydroisocoumarin Cocktail Components

Thunberginols C, D, E, and G each exhibit antimicrobial activity against periodontopathic oral bacteria including Bacteroides melaninogenicus and Fusobacterium nucleatum [4]. For research evaluating the contribution of individual congeners to the overall antimicrobial effect of Hydrangeae Dulcis Folium extracts, pure thunberginol G is necessary to deconvolve mixture effects. Its structural similarity to other active congeners also makes it a suitable scaffold for antimicrobial SAR studies.

Application
Selection Property
Validation Focus
Isocoumarin pharmacophore validation
3,4-saturation negative control
Histamine release inhibition potency context
Phyllodulcin pathway engineering
Biosynthetic intermediate standard
Pathway flux monitoring
B cell immunomodulation studies
Selective B lymphocyte proliferation enhancer
Humoral immune response endpoints
Oral microbiome research
Dihydroisocoumarin congener profiling
Antimicrobial spectrum against periodontopathic bacteria
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